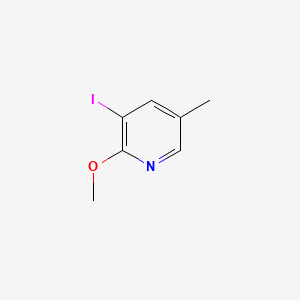

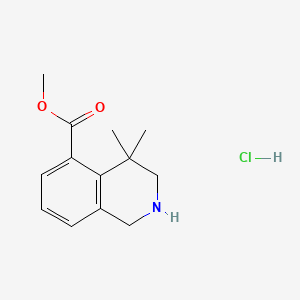

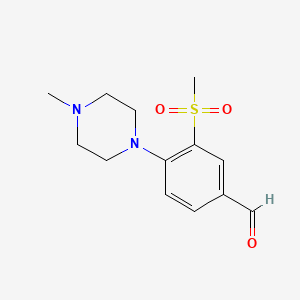

![molecular formula C13H13BrO4 B598316 2-(4-溴苯基)-5,8-二氧杂螺[3.4]辛烷-2-甲酸 CAS No. 1199586-87-2](/img/structure/B598316.png)

2-(4-溴苯基)-5,8-二氧杂螺[3.4]辛烷-2-甲酸

描述

The compound is a carboxylic acid derivative with a bromophenyl group and a dioxaspiro[3.4]octane moiety . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dioxaspiro[3.4]octane moiety. The bromophenyl group would add to this complexity .Chemical Reactions Analysis

The compound, being a carboxylic acid derivative, could potentially undergo typical carboxylic acid reactions. These might include reactions with alcohols to form esters, or reduction to form aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound having acidic properties .科学研究应用

微生物转化和生物降解

该化合物已在微生物转化和生物降解过程中进行了研究。刘等人 (2007) 研究了各种载体溶剂对土壤细菌对相关氟代端基醇需氧降解速率的影响,表明微生物过程与类似化合物的环境归宿有关。研究发现,不同溶剂的生物降解途径相似,并且某些溶剂(如 1,4-二氧六环)的存在显着加速了氟代端基醇的降解。这项研究强调了生物降解在管理此类化合物对环境影响方面的潜力 (刘等人,2007)。

合成和药物化学

该化合物的结构基序在合成和药物化学中很常见。巴斯顿等人 (2003) 合成了具有不同取代基的环己-1-烯羧酸,证明了此类结构在抑制人 5α 还原酶同工酶中的作用,表明在良性前列腺增生等疾病的药物中具有潜在应用。该研究表明,类似的结构化合物在药物开发中可能是有效的 (巴斯顿等人,2003)。

生物技术应用

在生物技术中,已利用具有相似结构的化合物。金等人 (2012) 探讨了假单胞菌菌株对氟代端基醇的生物转化,展示了生物技术应用在环境修复中的潜力。研究表明,单个细菌可以通过不同的途径转化这些化合物,从而去除多个 CF2 基团并形成短链全氟羧酸 (金等人,2012)。

作用机制

未来方向

属性

IUPAC Name |

2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCAREVMNSGSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731133 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

CAS RN |

1199586-87-2 | |

| Record name | 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

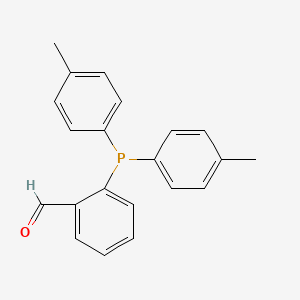

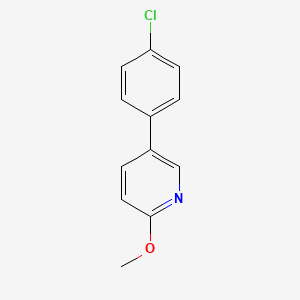

![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)

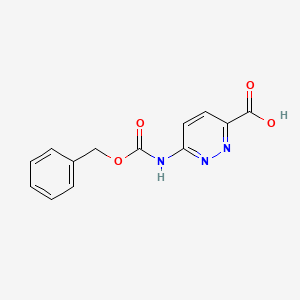

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)

![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)